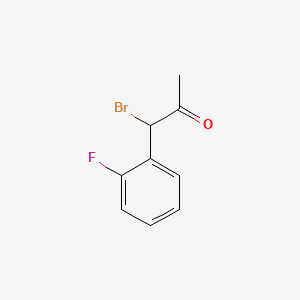
12-beta-D-Glucopyranosyl-12,13-dihydro-1,11-dihydroxy-5H-indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ED-110, also known as a DNA topoisomerase I inhibitor, is a compound initially developed by Banyu Pharmaceutical Co. Ltd. It has been studied for its potential therapeutic applications, particularly in the treatment of neoplasms . The compound’s molecular formula is C26H21N3O9, and it has a molecular weight of 519.466 .
Preparation Methods
The synthesis of ED-110 involves several steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organolithium reagents and intermediates . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
ED-110 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include molecular oxygen and oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase I inhibition.
Biology: It is used in research to understand the role of DNA topoisomerase I in cellular processes.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
ED-110 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that is crucial for DNA replication and transcription. The inhibition of this enzyme leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism makes ED-110 a potential candidate for cancer therapy, as rapidly dividing cancer cells are particularly susceptible to DNA damage .
Comparison with Similar Compounds
ED-110 is unique in its specific inhibition of DNA topoisomerase I. Similar compounds include:
Camptothecin: Another DNA topoisomerase I inhibitor with a similar mechanism of action.
Topotecan: A derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative used in chemotherapy.
Compared to these compounds, ED-110 may offer different pharmacokinetic properties and therapeutic potential .
Properties
CAS No. |
139112-73-5 |
|---|---|
Molecular Formula |
C26H21N3O9 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
7,20-dihydroxy-19-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2,4(9),7,10,12,15,17(22),20-nonaene-5,14-dione |
InChI |
InChI=1S/C26H21N3O9/c30-6-15-22(34)23(35)24(36)25(38-15)9-3-8-12(4-13(9)32)28-21-17(8)18-11(5-27-26(18)37)16-10-1-7(31)2-14(33)19(10)29-20(16)21/h1,4-5,9,15,22-25,30-32,34-36H,2-3,6H2/t9?,15-,22-,23+,24-,25+/m1/s1 |
InChI Key |
GEFUXTHVYBRRRD-FKKAOLSPSA-N |
SMILES |
C1C(C(=O)C=C2C1=C3C4=C(C=NC4=O)C5=C(C3=N2)NC6=C(CC(=O)C=C56)O)C7C(C(C(C(O7)CO)O)O)O |
Isomeric SMILES |
C1C(C(=CC2=C1C3=C4C(=C5C6=C(C(=O)CC(=C6)O)N=C5C3=N2)C=NC4=O)O)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
C1C(C(=CC2=C1C3=C4C(=C5C6=C(C(=O)CC(=C6)O)N=C5C3=N2)C=NC4=O)O)C7C(C(C(C(O7)CO)O)O)O |
Synonyms |
ED 110 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/new.no-structure.jpg)


![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)


